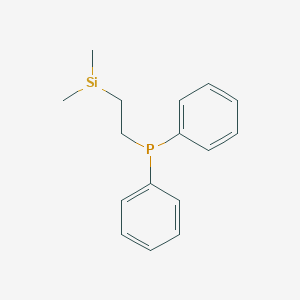
CID 6396003
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Dimethylsilyl)ethylphosphane is a chemical compound that belongs to the class of organophosphorus compounds It features a phosphane group bonded to a diphenyl moiety and a dimethylsilyl ethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylsilyl)ethylphosphane can be achieved through several methods. One common approach involves the reaction of diphenylphosphine with a suitable silylating agent, such as dimethylchlorosilane, in the presence of a base like triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with high purity .
Industrial Production Methods
Industrial production of 2-(Dimethylsilyl)ethylphosphane may involve large-scale silylation reactions using automated reactors. The process is optimized for efficiency and cost-effectiveness, ensuring consistent quality and yield of the compound. The use of advanced purification techniques, such as distillation and crystallization, further enhances the purity of the final product .
化学反応の分析
Types of Reactions
2-(Dimethylsilyl)ethylphosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the phosphane to its corresponding phosphine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various halides and nucleophiles.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Corresponding phosphine.
Substitution: Varied substituted phosphines depending on the reagents used.
科学的研究の応用
Chemistry
In chemistry, 2-(Dimethylsilyl)ethylphosphane is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with transition metals, enhancing the efficiency of catalytic processes .
Biology and Medicine
Industry
In the industrial sector, this compound is utilized in the synthesis of advanced materials and as a precursor for the production of other organophosphorus compounds. Its stability and reactivity make it valuable in various manufacturing processes .
作用機序
The mechanism of action of 2-(Dimethylsilyl)ethylphosphane involves its ability to coordinate with metal centers, forming stable complexes. These complexes can act as catalysts in various chemical reactions, facilitating the transformation of substrates into desired products. The molecular targets and pathways involved depend on the specific application and the nature of the metal center .
類似化合物との比較
Similar Compounds
Diphenylphosphine: Lacks the silyl group, making it less sterically hindered.
Dimethylphenylphosphine: Contains a methyl group instead of the silyl group, affecting its reactivity and coordination properties.
Uniqueness
2-(Dimethylsilyl)ethylphosphane is unique due to the presence of the dimethylsilyl group, which imparts distinct steric and electronic properties. This makes it a versatile ligand in coordination chemistry and catalysis, offering advantages in terms of stability and reactivity compared to its analogs .
特性
分子式 |
C16H20PSi |
|---|---|
分子量 |
271.39 g/mol |
InChI |
InChI=1S/C16H20PSi/c1-18(2)14-13-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12H,13-14H2,1-2H3 |
InChIキー |
SFZCNSGSLUAJBS-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)CCP(C1=CC=CC=C1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


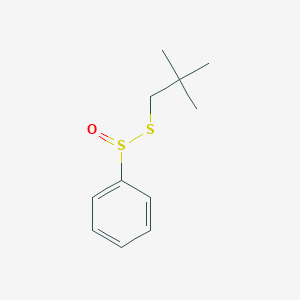

![2-Propynal, 3-[4-(dimethylamino)phenyl]-](/img/structure/B14423569.png)
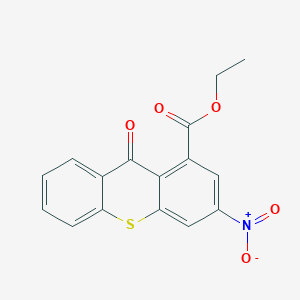


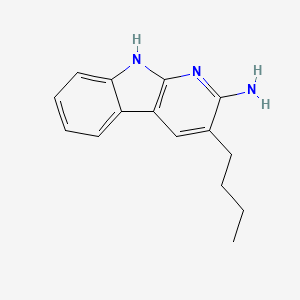
![[(2-Methoxycyclohexyl)tellanyl]benzene](/img/structure/B14423601.png)
![8-Methyl-3,7-diphenylpyrazolo[5,1-c][1,2,4]triazine](/img/structure/B14423607.png)
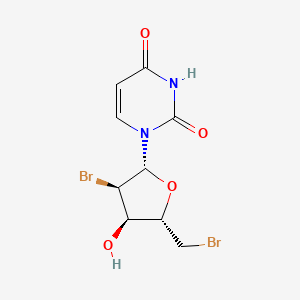
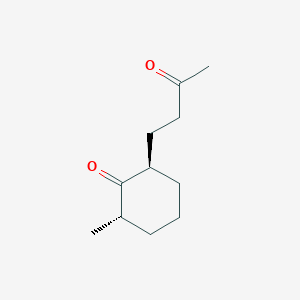
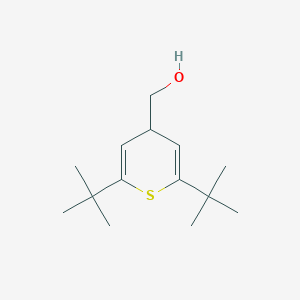
![[1-(2-Chloroacetamido)-2-phenylethyl]phosphonic acid](/img/structure/B14423625.png)
![2-piperidin-1-ium-1-ylethyl N-[3-(propoxymethyl)phenyl]carbamate;chloride](/img/structure/B14423630.png)
